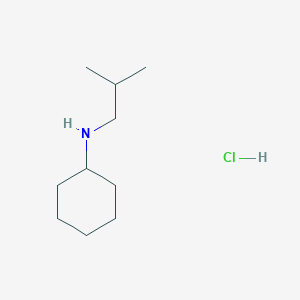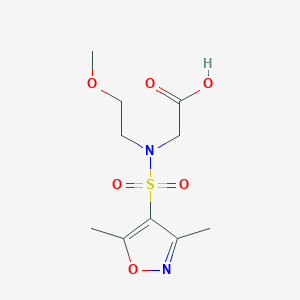
2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid
Overview
Description
“2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid” is an organic compound that can be used as an intermediate in pharmaceutical synthesis . It appears as a yellow to light brown or brown solid .
Synthesis Analysis
The synthesis of “2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid” involves the reaction of 2-chloropyrimidine-4-carboxylic acid with dichloromethane and dimethylformamide, followed by the addition of oxalyl chloride . The reaction is carried out at room temperature for 2 hours .Molecular Structure Analysis
The molecular formula of “2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid” is CHClNO . The compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can be used in the synthesis of pyrazolo[3,4-b]quinolinones, a product of multicomponent synthesis .Physical And Chemical Properties Analysis
“2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid” is a yellow to light brown or brown solid . It has a molecular weight of 234.64 .Scientific Research Applications
Microwave-Assisted Synthesis
Microwave irradiation has been employed to synthesize 2-aminothiophene-3-carboxylic acid derivatives and their transformation into thieno[2,3-d]pyrimidin-4-ones, showcasing a rapid and efficient synthetic route for related compounds (Hesse, Perspicace, & Kirsch, 2007). This methodology could potentially be applied to the synthesis of 2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid derivatives, offering a more efficient pathway for their preparation.
Crystal Structure Analysis
Research into the crystal structures of pyrimidine derivatives, such as the study of pyrimethaminium benzenesulfonate and aminopyrimidine salts, reveals insights into hydrogen bonding patterns, motifs, and the mimicking of carboxylate anions by sulfonate groups (Balasubramani, Muthiah, & Lynch, 2007). This knowledge can inform the design and synthesis of 2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid derivatives for targeted applications in crystal engineering and material science.
Co-crystal Formation
The design of cocrystals involving pyrimidine derivatives with various carboxylic acids demonstrates the importance of hydrogen bonding interactions in forming stable crystal structures (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018). These findings suggest potential applications of 2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid in co-crystal formation to enhance the physical properties of pharmaceuticals or materials.
Synthetic Intermediates
The synthesis of pyrimidine derivatives as intermediates for anticancer drugs highlights the relevance of such compounds in medicinal chemistry (Zhou, Wang, Xiao, Yang, & Xu, 2019). 2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid could serve as a precursor in the synthesis of novel therapeutic agents, leveraging its structural motif for drug development.
Nonlinear Optical Materials
Research on thiopyrimidine derivatives for nonlinear optics (NLO) applications underscores the potential of pyrimidine-based compounds in the development of materials for optoelectronic devices (Hussain et al., 2020). This suggests that 2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid derivatives could be explored for their NLO properties, contributing to advancements in optoelectronics.
Safety And Hazards
Future Directions
While specific future directions for “2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid” are not mentioned in the search results, the compound’s potential use in pharmaceutical synthesis and its involvement in the synthesis of pyrazolo[3,4-b]quinolinones suggest that it could be further explored in these areas.
properties
IUPAC Name |
2-(2-chlorophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-4-2-1-3-7(8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEMEOBZRWAVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)



![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)
